![molecular formula C16H15BrF3N3O2S B2497405 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-46-2](/img/structure/B2497405.png)
1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of complex molecules like "1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" play a crucial role in the development of new materials, pharmaceuticals, and understanding chemical interactions. These molecules are often part of broader research into sulfonyl piperazines, a group of compounds known for their versatility in chemical synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of sulfonyl piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks such as bromophenyl compounds, trifluoromethyl pyridines, and piperazine. For example, derivatives of s-triazine incorporating piperazine moieties have been synthesized through a process that includes reactions like nucleophilic substitution and palladium-catalyzed couplings (Shawish et al., 2021). These methods provide a framework for the synthesis of complex molecules, including the target compound, by adjusting reactants and conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl piperazine derivatives can be elucidated using techniques such as X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These analyses reveal the spatial arrangement of atoms, intermolecular interactions, and electronic properties, contributing to a deeper understanding of the compound's chemical behavior and potential reactivity (Kumara et al., 2017).
科学的研究の応用
Arylpiperazine Derivatives in Scientific Research
Metabolism and Pharmacokinetics : Arylpiperazine derivatives are known for their extensive pre-systemic and systemic metabolism. They undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites have varying affinities for neurotransmitter receptors, contributing to their diverse pharmacological actions. The individual variability in metabolism rates among people taking the same dosage of arylpiperazine derivatives is significant, highlighting the complex pharmacokinetics of these compounds (Caccia, 2007).
Therapeutic Applications and Patent Landscape : Piperazine derivatives have been explored for their therapeutic uses across a range of conditions, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus has shown to significantly impact the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery, with ongoing research exploring new therapeutic avenues (Rathi et al., 2016).
Anti-mycobacterial Activity : Piperazine, as a core structure, has been pivotal in the development of potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural diversity of piperazine-containing compounds has facilitated the exploration of various anti-TB molecules, emphasizing the scaffold's importance in medicinal chemistry (Girase et al., 2020).
Cytochrome P450 Isoforms Inhibition : The inhibition of cytochrome P450 isoforms by arylpiperazine derivatives highlights their potential impact on drug-drug interactions and metabolism. Understanding the selectivity and potency of these inhibitors is crucial for predicting metabolic pathways and potential pharmacokinetic challenges in drug development (Khojasteh et al., 2011).
D2-like Receptors Ligand Activity : Arylcycloalkylamines, including phenylpiperidines and piperazines, serve as key pharmacophoric groups in antipsychotic agents, acting on D2-like receptors. The structure-activity relationship of these compounds reveals the influence of arylalkyl substituents on the potency and selectivity of the binding affinity, indicating the therapeutic potential of arylpiperazine derivatives in psychopharmacology (Sikazwe et al., 2009).
作用機序
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with similar targets.
Mode of Action
For instance, in the case of the similar compound studied, it was found to have a desirable fitting pattern in the LmPTR1 pocket , suggesting it may bind to this site and potentially inhibit its function.
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that the compound could affect pathways related to the function of the lmptr1 pocket . The downstream effects of this interaction would depend on the specific role of this target in cellular processes.
Result of Action
The similar compound studied showed potent in vitro antipromastigote activity , suggesting that this compound may also have antipromastigote effects
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2S/c17-13-2-4-14(5-3-13)26(24,25)23-9-7-22(8-10-23)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHIHUBTAZCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

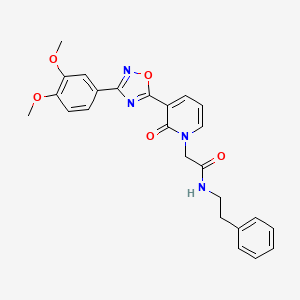
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

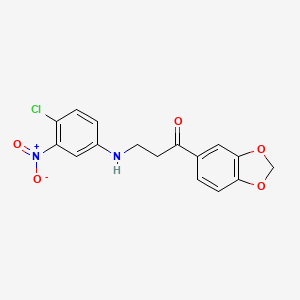
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)
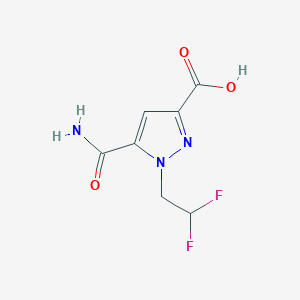
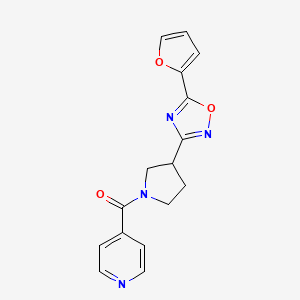
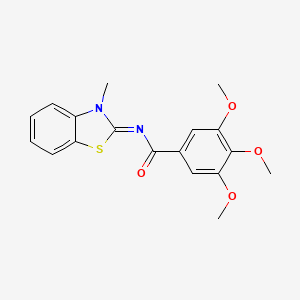
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
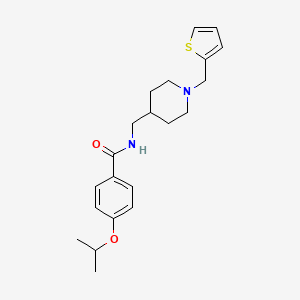
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)